
Disperse Blue 1
Vue d'ensemble
Description
Disperse Blue 1 is a synthetic anthraquinone dye primarily used in the textile industry for dyeing synthetic fibers such as polyester and nylon. It is known for its vibrant blue color and is also used in cosmetics, particularly in hair dyes. This compound is characterized by its low water solubility, which makes it suitable for dyeing hydrophobic fibers .
Applications De Recherche Scientifique
Disperse Blue 1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of dye chemistry and photochemistry.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and inks
Mécanisme D'action
Target of Action
Disperse Blue 1 is a synthetic dye primarily used for industrial purposes . It is an anthraquinone dye and is known to be insoluble in water . It is applied to the substrate as suspensions or dispersions by dissolving in hydrophobic regions of the polymers making up the fiber . Therefore, its primary targets are the polymers in the fiber.
Mode of Action
It is known that the dye is applied to the substrate as suspensions or dispersions . This suggests that the dye interacts with its targets (the polymers) by dissolving in the hydrophobic regions of the polymers, thereby imparting color to the fiber.
Biochemical Pathways
It has been found to be weakly mutagenic inSalmonella typhimurium . It also caused sister chromatid exchange and chromosomal aberrations in Chinese hamster ovary cells . These findings suggest that this compound may affect genetic material and could potentially interfere with DNA replication and cell division.
Pharmacokinetics
In vitro dermal penetration studies indicated that this compound was poorly absorbed through the skin . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties may limit its bioavailability.
Result of Action
The primary result of this compound’s action is the imparting of color to fibers. The exact color obtained will depend on the other ingredients used in the preparation and the starting color of the fiber . It should be noted that this compound has been found to cause tumors in rats when administered orally , suggesting potential carcinogenic effects.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the dye is known to be insoluble in water , which means that its efficacy and stability could be affected by the presence of water or other solvents. Additionally, the dye’s action could be influenced by the specific characteristics of the polymers it is applied to, such as their hydrophobicity.
Analyse Biochimique
Biochemical Properties
Disperse Blue 1 is part of a well-defined, structurally related class of anthraquinones . It has shown some mutagenic activity in genotoxicity studies of anthraquinone derivatives and related anthracene derivatives . This compound was weakly mutagenic in Salmonella typhimurium . It also caused sister chromatid exchange and chromosomal aberrations in Chinese hamster ovary cells .
Cellular Effects
Oral exposure of rats to this compound caused tumors of a type that is rare in this species . Dietary administration of this compound caused benign and malignant urinary-bladder tumors in rats of both sexes . The findings in mice orally exposed to this compound were equivocal, based on marginally increased combined incidences of benign and malignant liver tumors (hepatocellular adenoma and carcinoma) and lung tumors (alveolar/bronchiolar adenoma and carcinoma) .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It caused tk gene mutations in mouse lymphoma L5178Y cells , and morphological transformation in Balb/c 3T3 mouse cells .
Temporal Effects in Laboratory Settings
This compound degrades at temperatures above 20°C . Over time, this degradation could potentially affect the long-term effects of this compound on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At high doses, it has been observed to cause tumors in rats and mice .
Metabolic Pathways
It is known to interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known to be very slightly soluble in water and soluble in acetone, ethanol, and cellosolve .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disperse Blue 1 is synthesized through a multi-step process involving the reaction of 1,4-diaminoanthraquinone with various reagents. The synthesis typically involves the following steps:
Nitration: The starting material, anthraquinone, undergoes nitration to form 1,4-dinitroanthraquinone.
Reduction: The dinitro compound is then reduced to 1,4-diaminoanthraquinone.
Coupling Reaction: The diamino compound is coupled with appropriate reagents to form the final dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration and reduction processes, followed by purification steps to ensure the dye’s quality. The reaction conditions are carefully controlled to optimize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Disperse Blue 1 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the dye’s color properties.
Substitution: The dye can undergo substitution reactions, where functional groups on the anthraquinone ring are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amino derivatives .
Comparaison Avec Des Composés Similaires
- Disperse Blue 3
- Disperse Blue 7
- Disperse Blue 26
- Disperse Blue 35
- Disperse Blue 74
- Disperse Blue 79
- Disperse Blue 102
- Disperse Blue 106
- Disperse Blue 124
Comparison: Disperse Blue 1 is unique among these dyes due to its specific anthraquinone structure, which provides distinct color properties and stability. Compared to other disperse blue dyes, this compound has a higher prevalence of causing textile dermatitis, making it a subject of interest in dermatological studies .
Propriétés
IUPAC Name |
1,4,5,8-tetraaminoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4H,15-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFUMBWFPQSADC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
| Record name | C.I. DISPERSE BLUE 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20310 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020188 | |
| Record name | C.I. Disperse Blue 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. disperse blue 1 is a blue-black microcrystalline powder. (NTP, 1992), Blue-black solid; [HSDB] Deep blue powder; [MSDSonline] | |
| Record name | C.I. DISPERSE BLUE 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20310 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Disperse Blue 1 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5024 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), Soluble in acetone, ethanol, and cellosolve; slightly soluble in benzene and linseed oil, In ethylene glycol monomethyl ether, 30 mg/mL; in ethanol, 2 mg/mL, Insoluble in water /Dyes, disperse/, In water, 0.03 mg/L at 25 °C | |
| Record name | C.I. DISPERSE BLUE 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20310 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DISPERSE BLUE 1 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4200 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000002 [mmHg], 1.8X10-8 mm Hg at 25 °C | |
| Record name | Disperse Blue 1 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5024 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DISPERSE BLUE 1 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4200 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Black powder, Blue-black microcrystalline powder, Red-brown needles | |
CAS No. |
2475-45-8 | |
| Record name | C.I. DISPERSE BLUE 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20310 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Disperse Blue 1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2475-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disperse Blue 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DISPERSE BLUE 1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,4,5,8-tetraamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Blue 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,5,8-tetraaminoanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISPERSE BLUE 1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2429NAZ8WH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DISPERSE BLUE 1 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4200 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
630 °F (NTP, 1992), 331 °C | |
| Record name | C.I. DISPERSE BLUE 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20310 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DISPERSE BLUE 1 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4200 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Disperse Blue 1?
A1: this compound has a molecular formula of C14H12N4O2 and a monoisotopic mass of 268.2744 g/mol. []
Q2: Are there any characteristic spectroscopic data available for this compound?
A2: While specific spectroscopic data isn't extensively detailed in the provided research, researchers often use techniques like liquid chromatography-mass spectrometry (LC/MS) and high performance liquid chromatography with a diode array detector (HPLC-DAD) to identify and quantify this compound. These methods rely on the compound's specific mass transitions and UV-Vis absorption characteristics. [, , ]
Q3: How does the presence of this compound affect nematic liquid crystals?
A3: Studies show that doping nematic liquid crystals with this compound and mixtures of other dyes can increase the order parameter of the liquid crystals. The addition of single-walled carbon nanotubes (SWCNTs) further enhances this effect, leading to even higher order parameters and a reduction in threshold voltage. []
Q4: What are the primary toxicological concerns associated with this compound?
A4: Studies have shown that this compound can induce urinary bladder neoplasms in male and female F344/N rats when administered orally. This effect is believed to be linked to the formation of bladder calculi rather than a direct genotoxic mechanism. []
Q5: Has this compound been found to be carcinogenic in other species?
A5: While this compound was carcinogenic in rats, there was no evidence of carcinogenicity in female B6C3F1 mice. Results in male mice were deemed equivocal. []
Q6: Is this compound absorbed through the skin?
A6: In vitro studies using miniature pig skin suggest that this compound has poor dermal absorption. []
Q7: What is the current understanding regarding the safety of this compound in hair dyes?
A7: Considering the poor dermal absorption, short exposure times in hair dye applications, and the likely mechanism of carcinogenicity being specific to rat bladder calculi formation, this compound is considered safe for use in hair dyes at concentrations up to 1%. []
Q8: Has the genotoxicity of this compound been studied?
A8: this compound has shown mixed results in genotoxicity assays. It was negative in in vivo tests but produced weak positive responses in some in vitro tests. [, ]
Q9: What non-cancerous effects were observed in animals exposed to this compound?
A9: In long-term studies, this compound caused non-neoplastic effects in the kidneys of rats and mice, including calculi, hydronephrosis, epithelial hyperplasia, and renal tubular degeneration. []
Q10: What methods are commonly employed for the analysis and detection of this compound in various matrices?
A10: Researchers utilize a variety of analytical techniques for this compound analysis, including:
- High-performance liquid chromatography (HPLC): Coupled with detectors like diode array detectors (DAD) or mass spectrometers (MS), this method separates and quantifies this compound in complex mixtures. [, ]
- Liquid chromatography-mass spectrometry (LC/MS): This highly sensitive and specific technique identifies and quantifies this compound based on its mass-to-charge ratio, even at trace levels. []
- Ultra performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS): This enhanced LC/MS method provides superior resolution and sensitivity for analyzing this compound and other dyes in complex matrices like toys. []
Q11: How is this compound extracted from different materials for analysis?
A11: Extraction methods depend on the sample matrix:
- Textiles: Ultrasound-assisted extraction with methanol is commonly used for extracting this compound from textile samples. [, ]
- Air samples: Air containing this compound is drawn through a cellulose filter, and the collected dye is then extracted from the filter using methanol for subsequent analysis. []
Q12: What research has been conducted on the removal of this compound from wastewater?
A12: Studies have explored various methods for removing this compound from wastewater, including:
- Photocatalytic degradation: Using UV irradiation in combination with titanium dioxide (TiO2) and hydrogen peroxide (H2O2) as catalysts has been investigated for its effectiveness in breaking down this compound. []
- Electrochemical decolorization: Applying an electrical current through the wastewater, often utilizing graphite electrodes, can degrade and decolorize this compound. []
- Photo-electrochemical treatment: Combining electrochemical methods with UV irradiation shows promising results for degrading this compound, potentially offering higher degradation efficiencies compared to individual techniques. [, ]
- Cactus extracts: Research has investigated the use of cactus extracts as a potential natural flocculant for removing this compound from wastewater, comparing its effectiveness to chemical flocculants. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


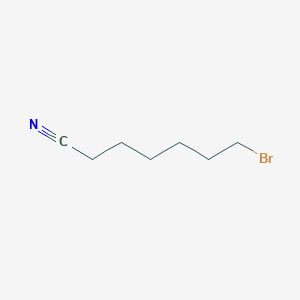

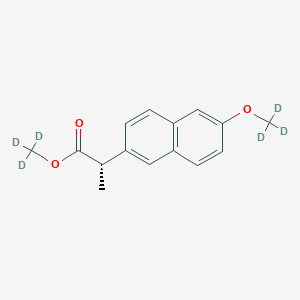
![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)

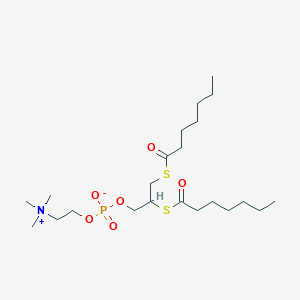


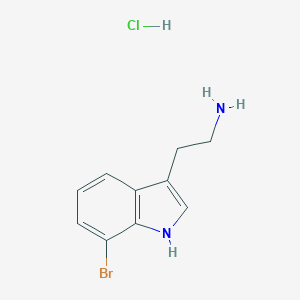
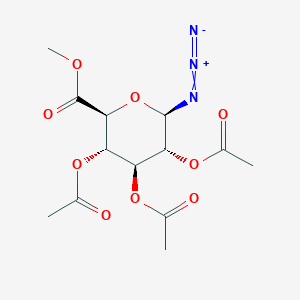


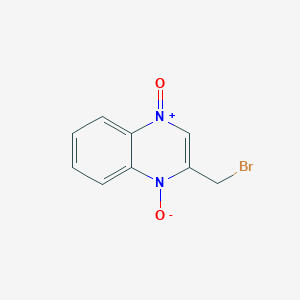
![tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate](/img/structure/B124916.png)
